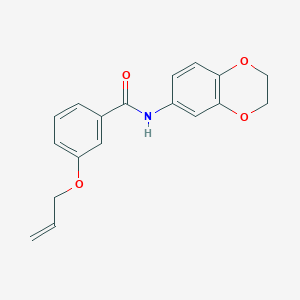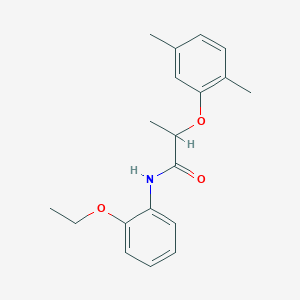![molecular formula C15H23ClN2O4 B4406856 1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4406856.png)
1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride, commonly known as NPEE, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of NPEE is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neuroscience, NPEE has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In pharmacology, NPEE has been shown to enhance drug solubility and bioavailability by forming stable complexes with the drugs. In toxicology, NPEE has been shown to activate the AhR pathway, which is involved in the metabolism and elimination of environmental pollutants.
Biochemical and Physiological Effects:
NPEE has been shown to have various biochemical and physiological effects in the body, depending on the specific application. In neuroscience, NPEE has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. In pharmacology, NPEE has been shown to enhance drug solubility and bioavailability, which can lead to improved drug efficacy. In toxicology, NPEE has been shown to activate the AhR pathway, which can lead to the metabolism and elimination of environmental pollutants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPEE has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, NPEE also has limitations, such as its potential to interact with other compounds and its limited availability.
Direcciones Futuras
There are several future directions for research on NPEE, including its potential as a neuroprotective agent, drug delivery system, and biomarker for environmental pollutants. Additionally, further studies are needed to fully understand the mechanism of action of NPEE and its potential interactions with other compounds.
Aplicaciones Científicas De Investigación
NPEE has been studied extensively in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, NPEE has been shown to have potential as a neuroprotective agent, as it can reduce oxidative stress and inflammation in the brain. In pharmacology, NPEE has been studied for its potential as a drug delivery system, as it can enhance the solubility and bioavailability of certain drugs. In toxicology, NPEE has been studied for its potential as a biomarker for exposure to environmental pollutants.
Propiedades
IUPAC Name |
1-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c18-17(19)14-5-4-6-15(13-14)21-12-11-20-10-9-16-7-2-1-3-8-16;/h4-6,13H,1-3,7-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMVMDNSYCEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)
![4-{4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4406802.png)
![7-(2,3,4,9-tetrahydro-1H-carbazol-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4406808.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4406813.png)

![4-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4406821.png)
![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)

![5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4406847.png)

![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4406865.png)
![3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)